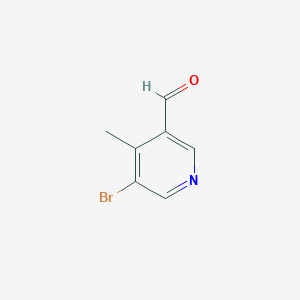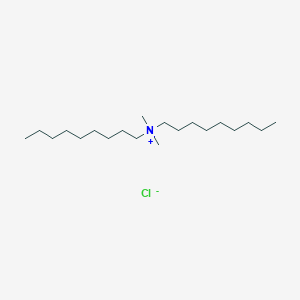
Chlorure de N,N-diméthyl-N-nonylnonan-1-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “N,N-Dimethyl-N-nonylnonan-1-aminium chloride” were not found, a general method for the synthesis of N-substituted ureas (which could potentially be applied to this compound) involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .
Chemical Reactions Analysis
Amines, such as “N,N-Dimethyl-N-nonylnonan-1-aminium chloride”, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .
Applications De Recherche Scientifique
Synthèse d'hétérocycles
Chlorure de N,N-diméthyl-N-nonylnonan-1-aminium: est utilisé comme un synthon polyvalent dans la synthèse d'hétérocycles . Sa capacité à donner divers atomes en fait un réactif précieux pour la création d'une large gamme de composés hétérocycliques, qui sont essentiels dans les produits pharmaceutiques et les produits agrochimiques.
Réactions d'amination
Ce composé sert de réactif efficace dans les réactions d'amination, où il facilite l'introduction de groupes amino dans des substrats organiques . Ceci est particulièrement utile dans la modification des produits pharmaceutiques pour modifier leur activité biologique ou leur solubilité.
Processus de formylation
Dans les processus de formylation, le this compound agit comme un agent de formylation, ajoutant des groupes formyle aux molécules, ce qui est une étape clé dans la synthèse des parfums et des arômes .
Réactions de cyanation
Le composé est également utilisé dans les réactions de cyanation, où il aide à introduire des groupes cyano dans les molécules, une transformation qui est importante pour la création de nitriles utilisés dans diverses applications industrielles .
Synthèse organométallique
This compound: trouve une application dans la synthèse organométallique, où il peut agir comme un ligand ou un réactif, contribuant à la formation de complexes métalliques aux propriétés spécifiques .
Tensioactif dans la synthèse des matériaux
Il est utilisé comme tensioactif dans la synthèse de matériaux mésoporeux, contribuant à la formation de matériaux à porosité contrôlée, qui ont des implications dans les technologies de catalyse et de séparation .
Mécanisme D'action
N,N-Dimethyl-N-nonylnonan-1-aminium chloride has a unique mechanism of action due to its quaternary ammonium structure. The positively charged nitrogen atom is surrounded by four alkyl groups, which are able to interact with molecules in the surrounding environment. This interaction is believed to be responsible for the catalytic and surfactant properties of N,N-Dimethyl-N-nonylnonan-1-aminium chloride.
Biochemical and Physiological Effects
N,N-Dimethyl-N-nonylnonan-1-aminium chloride has been found to have a variety of biochemical and physiological effects. It has been shown to be an effective surfactant, which means that it can reduce the surface tension of water and other aqueous solutions. It has also been found to have antifungal, antibacterial, and antiviral properties. Additionally, N,N-Dimethyl-N-nonylnonan-1-aminium chloride has been shown to have an inhibitory effect on a number of enzymes, including proteases and phosphatases.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Dimethyl-N-nonylnonan-1-aminium chloride has several advantages and limitations for laboratory experiments. One of the major advantages of using N,N-Dimethyl-N-nonylnonan-1-aminium chloride is that it is a relatively stable compound, which makes it easy to store and transport. Additionally, it is a relatively non-toxic compound, which makes it safe to use in laboratory experiments. However, N,N-Dimethyl-N-nonylnonan-1-aminium chloride is also a relatively expensive compound, which can limit its use in some experiments.
Orientations Futures
There are a number of potential future directions for the use of N,N-Dimethyl-N-nonylnonan-1-aminium chloride in scientific research. One potential direction is the use of N,N-Dimethyl-N-nonylnonan-1-aminium chloride in the synthesis of novel materials, such as polymers and nanomaterials. Another potential direction is the use of N,N-Dimethyl-N-nonylnonan-1-aminium chloride in the study of enzyme activity and in the development of new drugs and treatments. Additionally, N,N-Dimethyl-N-nonylnonan-1-aminium chloride could be used in the study of biochemical and physiological processes, such as the study of cell signaling pathways. Finally, N,N-Dimethyl-N-nonylnonan-1-aminium chloride could be used in the development of new catalysts and surfactants for use in a variety of laboratory experiments.
Méthodes De Synthèse
N,N-Dimethyl-N-nonylnonan-1-aminium chloride can be synthesized from a variety of starting materials, including alkyl halides and amines. The most common method of synthesis is the Mannich reaction, which involves the reaction of an alkyl halide with an amine in the presence of formaldehyde. This reaction produces a quaternary ammonium salt, which is then treated with a base to form N,N-Dimethyl-N-nonylnonan-1-aminium chloride. Other methods of synthesis include the reaction of a dialkyl sulfate with an amine, the reaction of an alkyl halide with an amine in the presence of an acid catalyst, and the reaction of an alkyl halide with an amine in the presence of a base catalyst.
Propriétés
IUPAC Name |
dimethyl-di(nonyl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44N.ClH/c1-5-7-9-11-13-15-17-19-21(3,4)20-18-16-14-12-10-8-6-2;/h5-20H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWKMOFNCCLAL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC[N+](C)(C)CCCCCCCCC.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624629 |
Source


|
| Record name | N,N-Dimethyl-N-nonylnonan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23375-64-6 |
Source


|
| Record name | N,N-Dimethyl-N-nonylnonan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
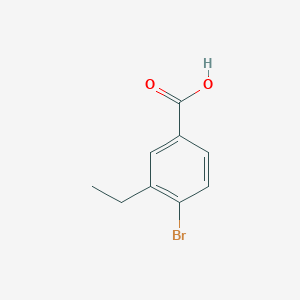
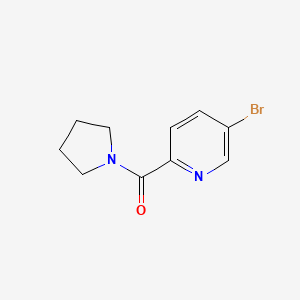


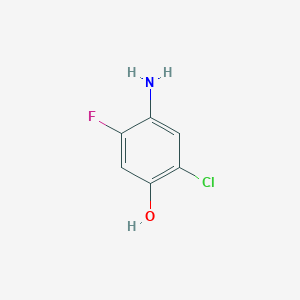
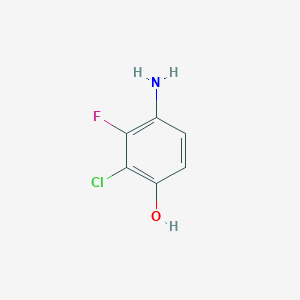
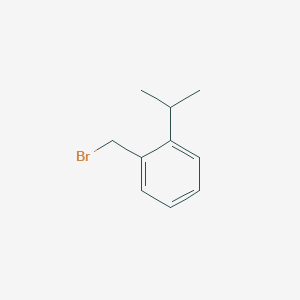

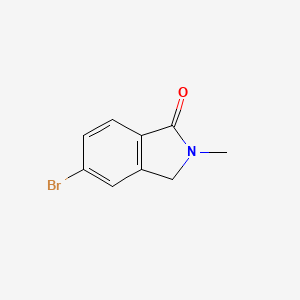

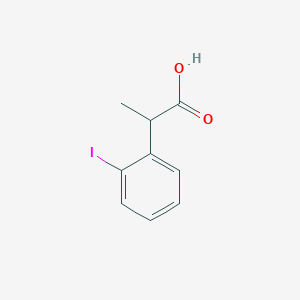
![6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1290054.png)
